1-Hexylpiperidin-4-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H24N2 |
|---|---|
Molecular Weight |
184.32 g/mol |
IUPAC Name |
1-hexylpiperidin-4-amine |
InChI |
InChI=1S/C11H24N2/c1-2-3-4-5-8-13-9-6-11(12)7-10-13/h11H,2-10,12H2,1H3 |
InChI Key |
ZRKJGYYOBCLVPV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1CCC(CC1)N |
Origin of Product |
United States |
Synthetic Methodologies for 1 Hexylpiperidin 4 Amine and Analogous Structures
Reductive Amination Strategies
Reductive amination, also known as reductive alkylation, is a cornerstone method for forming carbon-nitrogen bonds and is widely used for the synthesis of primary, secondary, and tertiary amines wikipedia.orgharvard.edumasterorganicchemistry.com. This process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is then reduced to the corresponding amine wikipedia.orglibretexts.org. It is a highly versatile method, often performed as a one-pot reaction, which contributes to its efficiency in synthetic chemistry wikipedia.orgorganic-chemistry.org. In the context of 1-Hexylpiperidin-4-amine synthesis, this typically involves reacting 4-aminopiperidine (B84694) with hexanal, or piperidin-4-one with hexylamine, followed by reduction.
Sodium triacetoxyborohydride, NaBH(OAc)₃, has emerged as a particularly effective and widely used reagent for reductive amination wikipedia.orgcommonorganicchemistry.com. It is a mild and selective reducing agent, valued for its ability to reduce the intermediate iminium ion much more rapidly than the initial carbonyl compound organic-chemistry.orgmdma.ch. This selectivity allows the reaction to be carried out as a direct, one-pot procedure where the amine, carbonyl compound, and reducing agent are mixed together organic-chemistry.org.
The steric bulk and electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, moderating its reactivity organic-chemistry.org. This characteristic makes NaBH(OAc)₃ compatible with a wide range of functional groups that might be reduced by harsher reagents, such as C-C multiple bonds, nitro groups, and cyano groups organic-chemistry.org. For the synthesis of 4-aminopiperidine derivatives, tert-butyl 4-aminopiperidine-1-carboxylate can be reacted with an aldehyde, like 2-phenylacetaldehyde, using sodium triacetoxyborohydride to yield the N-substituted intermediate nih.gov. The reaction is typically conducted in solvents like 1,2-dichloroethane (DCE), tetrahydrofuran (THF), or acetonitrile organic-chemistry.org. While acetic acid can be used as a catalyst, particularly for ketones, it is often unnecessary for aldehyde reactions organic-chemistry.org.
| Feature | Description | Typical Solvents | Reference |
|---|---|---|---|
| Selectivity | Reduces iminium ions much faster than aldehydes or ketones. Tolerates many functional groups. | DCE, THF, Acetonitrile | organic-chemistry.orgmdma.chorganic-chemistry.org |
| Procedure | Enables one-pot reactions, mixing carbonyl, amine, and reagent together. | DCE is preferred. | organic-chemistry.orgorganic-chemistry.org |
| Mildness | Stabilized by steric and electronic effects, making it less reactive than other borohydrides. | - | organic-chemistry.org |
| Compatibility | Acid-sensitive groups like acetals and ketals are generally tolerated. | - | organic-chemistry.org |
While sodium triacetoxyborohydride is highly effective, several other reducing agents and catalytic systems are also employed in reductive amination and other amine syntheses. The choice of reagent often depends on the specific substrates, desired selectivity, and reaction conditions researchgate.net.
Sodium Borohydride (NaBH₄): A common and cost-effective reducing agent, NaBH₄ can reduce both imines and carbonyl groups wikipedia.orgcommonorganicchemistry.com. To achieve selectivity, the imine is typically pre-formed before the addition of NaBH₄ organic-chemistry.orgcommonorganicchemistry.comorganic-chemistry.org. This is often done in alcoholic solvents like methanol or ethanol commonorganicchemistry.com.
Sodium Cyanoborohydride (NaBH₃CN): This reagent is stable in acidic solutions and selectively reduces imines over carbonyls at a pH of 6-8 harvard.edumdma.ch. However, its high toxicity and the potential for cyanide contamination in the product are significant drawbacks harvard.edumdma.ch.
Catalytic Hydrogenation: This method involves the use of hydrogen gas with a metal catalyst, such as palladium, platinum, or nickel wikipedia.orgdtic.mil. It is an economical and scalable process mdma.ch. For instance, piperidine (B6355638) itself can be synthesized by the catalytic hydrogenation of pyridine (B92270), often with a nickel catalyst dtic.mil.
Other Catalytic Systems: Modern synthetic methods have introduced a variety of transition metal catalysts to improve efficiency and selectivity. Systems involving rhodium, ruthenium, and iron have been developed for reductive aminations and related cyclization reactions nih.gov. For example, iron complexes have been used for the reductive amination of ω-amino fatty acids, where a silane acts as the reducing agent nih.gov.
| Reducing Agent | Key Characteristics | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| NaBH(OAc)₃ | Mild, highly selective for iminium ions. | Enables one-pot synthesis, high functional group tolerance. | Water-sensitive. | organic-chemistry.orgcommonorganicchemistry.comorganic-chemistry.org |
| NaBH₄ | Reduces both imines and carbonyls. | Cost-effective, readily available. | Requires stepwise procedure (pre-formation of imine). | wikipedia.orgcommonorganicchemistry.comorganic-chemistry.org |
| NaBH₃CN | Selective for imines at neutral pH. | Stable in hydroxylic solvents. | Highly toxic, potential cyanide contamination. | harvard.edumdma.ch |
| H₂/Catalyst (Pd, Pt, Ni) | Catalytic reduction. | Economical, scalable. | May reduce other functional groups (e.g., C-C double bonds). | wikipedia.orgmdma.chdtic.mil |
Achieving high chemo- and regioselectivity is a critical challenge in the synthesis of complex piperidine derivatives nih.gov. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity concerns the site of bond formation.
In the context of reductive amination, chemoselectivity is primarily governed by the choice of reducing agent. Reagents like NaBH(OAc)₃ are highly chemoselective, reducing the in situ-formed iminium ion without affecting other reducible groups that may be present in the precursor molecules organic-chemistry.org. This is crucial when working with multifunctional piperidine building blocks.
Regioselectivity becomes a significant consideration when the piperidine precursor has multiple reactive sites. For instance, in the functionalization of an existing piperidine ring, controlling the position of substitution (e.g., at the nitrogen versus a carbon atom) is essential. Reductive amination inherently directs the new substituent to the nitrogen atom of the reacting amine. However, in intramolecular reactions leading to the formation of the piperidine ring itself, controlling the cyclization to form the desired six-membered ring over other possibilities (e.g., a five-membered pyrrolidine ring) is a key regioselective challenge nih.gov. The development of new catalytic systems and chiral ligands aims to address these selectivity issues, enabling the precise construction of complex piperidine architectures nih.gov.
Alkylation Reactions of Piperidine and Amine Precursors
Direct alkylation is another fundamental strategy for synthesizing N-substituted piperidines like this compound. This approach involves the reaction of a piperidine derivative (a secondary amine) with an alkylating agent, typically an alkyl halide, to form a new C-N bond at the nitrogen atom.
The synthesis of this compound via N-alkylation would typically start with a 4-aminopiperidine derivative, often with the 4-amino group protected to prevent its alkylation. For example, N-Boc-4-aminopiperidine is a common starting material. The piperidine nitrogen is then reacted with a hexyl halide (e.g., 1-bromohexane or 1-iodohexane) researchgate.net.
This reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction researchgate.net. Common bases include potassium carbonate (K₂CO₃) or sodium hydride (NaH), and the reaction is often performed in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile researchgate.net. After the N-hexyl group is installed, the protecting group on the 4-amino function is removed to yield the final product. An alternative to direct alkylation with halides is to use reductive amination, where the piperidine nitrogen is reacted with an aldehyde (hexanal) in the presence of a reducing agent nih.govnih.gov.
A primary challenge in the N-alkylation of amines is controlling the selectivity of the reaction to prevent over-alkylation masterorganicchemistry.comresearchgate.net. When a primary or secondary amine is alkylated, the resulting product is also a nucleophilic amine that can react further with the alkylating agent.
In the case of synthesizing a secondary amine from a primary amine, a significant side product can be the tertiary amine masterorganicchemistry.com. When synthesizing a tertiary amine like this compound from a secondary piperidine precursor, further reaction can lead to the formation of a quaternary ammonium (B1175870) salt researchgate.net. This over-alkylation is a common issue that reduces the yield of the desired product researchgate.net.
Several strategies are employed to mitigate over-alkylation:
Controlling Stoichiometry: Using the amine in excess relative to the alkylating agent can favor mono-alkylation researchgate.net.
Slow Addition: Adding the alkylating agent slowly to the reaction mixture helps to maintain a low concentration of the alkylating agent, giving the primary amine a greater chance to react before the newly formed secondary amine does researchgate.net.
Choice of Base and Conditions: The reaction can slow down as the acidic ammonium salt of the product accumulates. Adding a non-nucleophilic base can neutralize this acid and drive the reaction, but care must be taken as this can also promote dialkylation researchgate.net.
Stepwise Procedures: In cases where over-alkylation is particularly problematic, a stepwise approach involving imine formation followed by reduction (reductive amination) is often a superior alternative to direct alkylation masterorganicchemistry.comorganic-chemistry.org.
Multicomponent Reactions and Annulation Strategies for Piperidine Scaffolds
Multicomponent reactions (MCRs) offer a powerful and efficient approach to the synthesis of complex molecular architectures, such as the piperidine scaffold, in a single synthetic operation. These reactions combine three or more starting materials in a one-pot fashion to generate a product that contains substantial portions of all the initial reactants. This strategy is highly valued for its atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds.
One notable example is the pseudo five-component reaction involving aromatic aldehydes, ammonium acetate, substituted β-nitrostyrenes, and Meldrum's acid to produce highly functionalized piperidines. This method allows for the creation of a wide range of structurally interesting and pharmacologically significant compounds in an efficient manner. While not directly yielding this compound, this approach highlights the potential of MCRs to construct complex piperidine cores that could be further elaborated to the target molecule.
Annulation strategies provide another versatile route to piperidine scaffolds. These methods involve the formation of the six-membered ring through cyclization reactions. For instance, tunable [3+2] and [4+2] annulations of olefins with bifunctional reagents have been developed to access diverse N-heterocycles, including piperidines. By carefully selecting the halogenation reagents, concentration, and solvent, the reaction pathway can be directed towards either a radical or a polar cyclization, offering a divergent approach to both pyrrolidine and piperidine cores from common precursors nih.gov. This strategy is particularly useful for creating substituted piperidines with good yields and high diastereoselectivity nih.gov.
Table 1: Examples of Multicomponent and Annulation Reactions for Piperidine Synthesis
| Reaction Type | Starting Materials | Key Features | Reference |
| Pseudo Five-Component Reaction | Aromatic aldehydes, ammonium acetate, β-nitrostyrenes, Meldrum's acid | High efficiency, diversity-oriented synthesis of highly functionalized piperidines. | N/A |
| [4+2] Annulation | Styrene derivatives, allylsulfonamide, N-bromosuccinimide (NBS) | Divergent synthesis, good yields, exceptional stereoselectivity. | nih.gov |
Derivatization from 4-Piperidone Intermediates
A common and highly effective strategy for the synthesis of this compound and its analogs involves the derivatization of a pre-formed 4-piperidone core. This approach allows for the sequential introduction of the desired substituents at the 1 and 4 positions of the piperidine ring.
A key transformation in this synthetic route is reductive amination . This reaction converts the ketone group at the 4-position into an amino group. The process typically involves the reaction of the 4-piperidone with an amine source, such as ammonia (B1221849) or a primary amine, to form an intermediate imine, which is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) wikipedia.orgmasterorganicchemistry.comlibretexts.org. These reagents are favored for their selectivity in reducing the imine in the presence of the ketone starting material masterorganicchemistry.com.
For the synthesis of this compound, two main pathways can be envisioned starting from a 4-piperidone derivative:
N-Hexylation followed by Reductive Amination: 1-Hexyl-4-piperidone can be synthesized by the alkylation of a suitable 4-piperidone precursor with a hexyl halide (e.g., hexyl bromide). Subsequent reductive amination of 1-hexyl-4-piperidone with an appropriate amine source would yield the target compound.
Reductive Amination followed by N-Hexylation: Alternatively, a protected 4-piperidone, such as 1-Boc-4-piperidone, can undergo reductive amination to introduce the 4-amino group. After deprotection of the nitrogen at the 1-position, N-alkylation with a hexyl halide would furnish this compound. This latter approach is often preferred as it can prevent over-alkylation at the 4-amino position.
The synthesis of various N-substituted 4-aminopiperidines has been reported using these methods, highlighting the versatility of the 4-piperidone intermediate nih.govresearchgate.net. For instance, reductive amination of 4-amino-1-Boc-piperidine with various aldehydes and ketones, followed by deprotection, has been successfully employed to generate a library of 4-aminopiperidine derivatives nih.gov. Similarly, direct alkylation of 4-aminopiperidine has been used to introduce substituents on the piperidine nitrogen researchgate.net.
Table 2: Key Reactions in the Derivatization of 4-Piperidone
| Reaction | Reagents and Conditions | Purpose |
| N-Alkylation | Hexyl bromide, base (e.g., K2CO3), solvent (e.g., acetonitrile) | Introduction of the hexyl group at the 1-position. |
| Reductive Amination | Amine source (e.g., NH3, NH4OAc), reducing agent (e.g., NaBH3CN, NaBH(OAc)3), solvent (e.g., methanol, dichloroethane) | Conversion of the 4-keto group to a 4-amino group. |
| Boc-Deprotection | Acid (e.g., trifluoroacetic acid), solvent (e.g., dichloromethane) | Removal of the Boc protecting group from the piperidine nitrogen. |
Advanced Synthetic Transformations for Structural Modifications of the Piperidine Core
Beyond the fundamental construction of the this compound scaffold, advanced synthetic transformations can be employed to introduce further structural diversity and complexity. These methods often focus on the functionalization of the pre-existing piperidine ring, allowing for the late-stage modification of the molecule.
A prominent area of research is the C-H functionalization of piperidines. This powerful strategy allows for the direct conversion of carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds, bypassing the need for pre-functionalized substrates. The site-selectivity of C-H functionalization on the piperidine ring can be challenging but can be controlled by the choice of catalyst and the nature of the protecting group on the nitrogen atom. For example, rhodium-catalyzed C-H insertion reactions have been utilized to achieve site-selective functionalization at the C2, C3, or C4 positions of the piperidine ring researchgate.netnih.govnih.gov. The electronic and steric properties of both the catalyst and the substrate play a crucial role in directing the reaction to the desired position researchgate.netnih.gov.
Another innovative approach involves a two-stage process combining biocatalytic carbon-hydrogen oxidation with radical cross-coupling news-medical.net. In the first step, an enzyme selectively introduces a hydroxyl group at a specific position on the piperidine ring. The resulting functionalized piperidine can then undergo nickel-electrocatalyzed radical cross-coupling to form new carbon-carbon bonds. This modular approach significantly simplifies the synthesis of complex piperidines and offers a cost-effective and efficient alternative to traditional multi-step sequences news-medical.net.
These advanced methods provide powerful tools for the late-stage diversification of the this compound core, enabling the synthesis of a wide range of analogs with tailored properties for structure-activity relationship (SAR) studies in drug discovery.
Table 3: Advanced Synthetic Transformations for Piperidine Core Modification
| Transformation | Method | Key Features |
| C-H Functionalization | Rhodium-catalyzed C-H insertion | Site-selective introduction of functional groups at C2, C3, or C4. |
| Biocatalytic C-H Oxidation and Radical Cross-Coupling | Enzyme-mediated hydroxylation followed by nickel-electrocatalyzed cross-coupling | Modular and efficient synthesis of complex piperidines. |
Chemical Reactivity and Mechanistic Investigations of 1 Hexylpiperidin 4 Amine Framework
Nucleophilic and Electrophilic Reactivity of the Amine Functionality
The reactivity of 1-Hexylpiperidin-4-amine is characterized by the distinct nucleophilic and basic properties of its two amine groups. The exocyclic primary amine at the 4-position is generally more sterically accessible and thus more readily participates in nucleophilic reactions compared to the tertiary amine within the piperidine (B6355638) ring.
Nucleophilic Reactivity: The primary amine's lone pair of electrons makes it a potent nucleophile, capable of reacting with a variety of electrophiles. libretexts.org A common reaction is N-alkylation, where the amine attacks an alkyl halide in a nucleophilic substitution reaction (typically SN2), leading to the formation of secondary amines. libretexts.orgmsu.edu The reaction proceeds with the amine's lone pair displacing a leaving group from the electrophile. libretexts.org The nucleophilicity of amines generally increases with the degree of alkyl substitution (primary < secondary), but steric hindrance can counteract this trend. masterorganicchemistry.com Therefore, while the primary amine of this compound is a good nucleophile, further alkylation can be competitive. libretexts.org
Acylation is another key reaction, where the primary amine reacts with acylating agents like acyl chlorides or anhydrides to form amides. This reaction is fundamental in synthetic chemistry for creating stable C-N bonds. Similarly, the amine can react with sulfonyl chlorides, such as benzenesulfonyl chloride, to yield sulfonamides. utexas.edu
The tertiary amine within the piperidine ring, bearing a hexyl group, is also nucleophilic but is more sterically hindered. It can undergo alkylation to form a quaternary ammonium (B1175870) salt, although this typically requires more forcing conditions or less sterically demanding electrophiles. msu.edu
Electrophilic Reactivity: While amines are predominantly nucleophilic, the piperidine ring can be rendered susceptible to electrophilic attack at the α-carbon position. This often involves an initial oxidation step to form an iminium ion intermediate. acs.orgnih.gov This transient electrophilic species can then be attacked by various nucleophiles, leading to α-functionalization of the piperidine ring. acs.orgnih.gov This strategy allows for the introduction of substituents at the C2 or C6 positions of the piperidine ring. nih.gov
Stereochemical Aspects of the Piperidine Ring and Amine Substituents
The stereochemistry of the this compound framework is crucial to its interactions and reactivity. The piperidine ring adopts a chair conformation, similar to cyclohexane (B81311), to minimize angular and torsional strain. wikipedia.org In this conformation, substituents can occupy either axial or equatorial positions.
For the piperidine ring itself, there is a rapid interconversion between two chair conformers. wikipedia.org In the case of N-substituted piperidines, such as N-methylpiperidine, the conformer with the N-alkyl group in the equatorial position is significantly more stable. wikipedia.org This preference is even more pronounced than for a methyl group on a cyclohexane ring, driven by the desire to minimize steric interactions. wikipedia.org By analogy, the N-hexyl group of this compound is strongly preferred to be in the equatorial position to avoid unfavorable 1,3-diaxial interactions.
The 4-amino group can also be either axial or equatorial. The thermodynamic product in substitutions on piperidine rings generally favors the equatorial position to minimize steric hindrance. whiterose.ac.uk Therefore, the most stable conformation of this compound is expected to be a chair form with both the N-hexyl group and the 4-amino group in equatorial positions.
The orientation of these substituents has a direct impact on the molecule's reactivity. For instance, the accessibility of the lone pair on the ring nitrogen is influenced by the presence of the bulky hexyl group. N-alkylation reactions on the ring nitrogen can exhibit diastereoselectivity, with the outcome depending on the direction of electrophilic attack relative to the existing substituents. acs.org
| Feature | Preferred Conformation | Rationale |
| Piperidine Ring | Chair | Minimizes angular and torsional strain. |
| N-Hexyl Group | Equatorial | Avoids steric hindrance (1,3-diaxial interactions). wikipedia.org |
| 4-Amino Group | Equatorial | Minimizes steric interactions, leading to greater thermodynamic stability. whiterose.ac.uk |
Reaction Kinetics and Thermodynamic Considerations in Piperidine Amine Transformations
The rates and equilibria of reactions involving this compound are governed by kinetic and thermodynamic principles. Factors such as steric hindrance, solvent effects, and the basicity of the amine functionalities play significant roles.
Reaction Kinetics: The kinetics of nucleophilic substitution at the primary amine are influenced by the electrophile's nature and steric bulk. SN2 reactions, such as alkylation with alkyl halides, are generally second-order, with the rate dependent on the concentrations of both the amine and the electrophile. researchgate.net The presence of the bulky piperidine scaffold and the N-hexyl group can influence the approach of the electrophile, potentially slowing the reaction rate compared to less hindered primary amines. Kinetic resolution techniques have been applied to substituted piperidines, demonstrating that reaction rates can be highly sensitive to the stereochemical environment. nih.gov
In the context of piperidine degradation initiated by OH radicals, the rate of H-abstraction varies by position. Quantum chemistry calculations suggest that for the parent piperidine, H-abstraction is fastest from the C2 position, followed by the N1 (nitrogen) and C3 positions, with the C4 position being the least reactive. acs.org This implies that the C-H bonds alpha to the nitrogen are kinetically favored sites for radical-initiated reactions.
Thermodynamic Considerations: The thermodynamics of piperidine reactions are influenced by bond energies, solvation, and steric strain in reactants and products. The formation of amides from the primary amine is typically a thermodynamically favorable process. In aqueous solutions, piperidine exhibits negative excess molar enthalpy and volume of mixing, suggesting strong hydrogen bonding interactions with water molecules, which can influence reaction thermodynamics in polar protic solvents. researchgate.net The equilibrium between axial and equatorial conformers of substituted piperidines is a key thermodynamic factor. As noted, equatorial substitution is generally favored, and the energy difference between conformers dictates their relative populations at equilibrium. wikipedia.orgnih.gov
| Reaction Type | Kinetic Factors | Thermodynamic Factors |
| N-Alkylation (Primary Amine) | Second-order kinetics (SN2); Steric hindrance from piperidine ring and N-hexyl group can affect rate. researchgate.net | Generally favorable; product stability influenced by steric factors. |
| α-Functionalization (via Iminium) | Rate of iminium ion formation is often rate-limiting; regioselectivity is kinetically controlled. acs.orgacs.org | Dependent on the stability of the final substituted product. |
| Conformational Inversion | Low energy barrier for ring inversion; rapid interconversion at room temperature. wikipedia.org | Equatorial conformers are thermodynamically more stable for bulky substituents. wikipedia.orgnih.gov |
Stability and Degradation Pathways under Controlled Reaction Conditions
The stability of the this compound framework is subject to degradation under various conditions, including thermal stress and oxidative environments.
Thermal Stability: Piperidine-based structures can undergo thermal degradation. For instance, in studies of amine blends for CO₂ capture, piperazine (B1678402) (a related diamine heterocycle) showed thermal degradation pathways that include SN2 substitution reactions. utexas.edu For N-alkyl piperidines, high temperatures can lead to decomposition, potentially through mechanisms involving the cleavage of the N-alkyl bond or ring-opening reactions. The presence of CO₂ can sometimes accelerate the degradation of cyclic amines at elevated temperatures. utexas.edu
Oxidative Degradation: Oxidative conditions represent a significant pathway for piperidine degradation. The reaction with hydroxyl radicals (•OH), a key species in atmospheric and some industrial oxidative processes, has been studied for the parent piperidine molecule. The primary mechanism involves hydrogen abstraction from either a C-H or N-H bond. acs.orgacs.org Abstraction from a C-H bond, particularly at the C2 position adjacent to the nitrogen, leads to the formation of a carbon-centered radical. This can be further oxidized to form an imine, such as 2,3,4,5-tetrahydropyridine. acs.orgacs.org H-abstraction from the N-H bond of a secondary piperidine leads to a nitrogen-centered radical, which can also lead to imine formation. acs.org
For this compound, a tertiary amine, oxidative degradation would likely initiate at the C-H bonds alpha to the ring nitrogen (the C2 and C6 positions) or on the hexyl group. This can lead to the formation of iminium ions and subsequent products. acs.orgnih.gov The presence of oxygen can lead to complex autoxidation pathways. acs.org Piperidine nitroxides are also known to have both antioxidant and pro-oxidant effects, indicating the complex redox chemistry of the piperidine ring under oxidative stress. nih.gov
Microbial degradation offers another pathway, where enzymatic processes can cleave the piperidine ring. Studies on Mycobacterium and Pseudomonas species have shown that degradation can proceed through initial C-N bond cleavage or hydroxylation, leading to ring-opening and the formation of linear intermediates like glutarate. nih.govresearchgate.netresearchgate.net
Potential Degradation Products of this compound under Oxidative Conditions:
Imines/Iminium Ions: Formed via H-abstraction from carbons alpha to the ring nitrogen. acs.org
Ring-Opened Products: Such as amino aldehydes or diacids, resulting from cleavage of the heterocyclic ring. researchgate.net
N-dealkylation Products: Cleavage of the N-hexyl bond could potentially yield piperidin-4-amine.
Hydroxylated Derivatives: Oxidation at various positions on the piperidine ring or the hexyl chain.
Applications As a Versatile Chemical Intermediate and Building Block
Role in the Synthesis of Complex Molecular Architectures
1-Hexylpiperidin-4-amine has been utilized as a key intermediate in the synthesis of complex heterocyclic compounds. A notable application is its role in the preparation of pyrrolidin-3-ylacetic acid derivatives, which are investigated for their potential as therapeutic agents.
In a specific synthetic pathway, this compound is reacted with a carboxylic acid derivative, namely (3RS,4SR)-3-[2-(tert-butoxy)-2-oxoethyl]-1-[(2,6-dichlorophenyl)methyl]-4-methylpyrrolidine-3-carboxylic acid, to form an amide bond. google.com This reaction is a crucial step in assembling a larger, more complex molecule that exhibits inhibitory effects on the fractalkine-CX3CR1 pathway. google.com This pathway is implicated in various inflammatory conditions, suggesting the potential for the resulting compound to be used in the treatment of diseases such as inflammatory bowel disease. google.com
The reaction is typically carried out in the presence of a peptide coupling agent, such as PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), and a non-nucleophilic base like triethylamine, in an appropriate solvent such as N,N-dimethylformamide (DMF). google.com
Below is a table summarizing the key components and conditions of this synthetic application:
| Reactant 1 | Reactant 2 | Reagents | Solvent | Product |
| This compound | (3RS,4SR)-3-[2-(tert-butoxy)-2-oxoethyl]-1-[(2,6-dichlorophenyl)methyl]-4-methylpyrrolidine-3-carboxylic acid | PyBOP, Triethylamine | N,N-dimethylformamide | tert-Butyl 2-[(3R,4S)-1-[(2,6-dichlorophenyl)methyl]-3-[(1-hexylpiperidin-4-yl)carbamoyl]-4-methylpyrrolidin-3-yl]acetate |
This specific application underscores the importance of this compound as a versatile building block, enabling the synthesis of intricate molecules with potential pharmacological activity.
Precursor in Ligand Development for Asymmetric Catalysis
There is currently no publicly available scientific literature that specifically details the use of this compound as a precursor in ligand development for asymmetric catalysis.
Utilization in Polymer Chemistry and Advanced Materials Science
Information regarding the utilization of this compound in polymer chemistry and advanced materials science is not present in the available scientific literature.
Contributions to Chemical Probe Synthesis and Functionalization
There is no readily available research documenting the contributions of this compound to chemical probe synthesis and functionalization.
Molecular Scaffolds and Structure Activity Relationship Sar Studies in Chemical Biology
4-Aminopiperidine (B84694) as a Privileged Scaffold in Drug Discovery and Chemical Biology
The 4-aminopiperidine moiety is a cornerstone in medicinal chemistry, widely recognized as a "privileged scaffold." This designation refers to molecular frameworks that are capable of binding to a variety of biological targets, serving as a versatile template for the development of novel therapeutic agents. Its prevalence is evident in numerous classes of pharmaceuticals, including analgesics, antivirals, and agents targeting the central nervous system.
The unique structural features of the 4-aminopiperidine scaffold, including its three-dimensional geometry and the presence of two key nitrogen atoms, allow for extensive and specific modifications. These sites—the piperidine (B6355638) ring nitrogen (N-1) and the amino group nitrogen (N-4)—can be independently functionalized, enabling chemists to fine-tune the molecule's physicochemical properties, such as polarity, basicity, and lipophilicity. This adaptability is crucial for optimizing interactions with biological targets, improving pharmacokinetic profiles, and minimizing off-target effects.
The utility of this scaffold is demonstrated in a wide array of therapeutic areas. For instance, derivatives of 4-aminopiperidine have been developed as potent N-type calcium channel blockers for the treatment of neuropathic pain. In the realm of infectious diseases, a high-throughput screening campaign identified the 4-aminopiperidine scaffold as a potent inhibitor of Hepatitis C Virus (HCV) assembly and release. Furthermore, modifications of this core structure have yielded cognition-enhancing drugs, highlighting its applicability to complex neurological disorders. The scaffold's ability to serve as a key intermediate in the synthesis of diverse bioactive molecules underscores its significant value in drug discovery and chemical biology research.
Design Principles for Scaffold Modification and Functionalization
The modification and functionalization of the 4-aminopiperidine scaffold are guided by established principles of medicinal chemistry aimed at optimizing biological activity and drug-like properties. The two primary points for modification are the piperidine ring nitrogen (N-1) and the exocyclic amino group at the C-4 position.
Functionalization at the N-1 Position: The piperidine nitrogen is a common site for introducing a wide range of substituents to modulate the molecule's interaction with its biological target and to alter its pharmacokinetic profile. A primary strategy is N-alkylation, where alkyl chains of varying lengths and complexities are introduced. This is often achieved through reductive amination, a robust reaction involving the condensation of an aldehyde or ketone with the piperidine nitrogen, followed by reduction of the resulting iminium ion. This method allows for the introduction of diverse groups, from simple alkyl chains like hexyl groups to more complex arylalkyl moieties. Another common modification is N-acylation, which converts the basic nitrogen into a neutral amide, significantly altering the compound's electronic properties and hydrogen bonding capabilities.
Functionalization at the C-4 Amino Group: The amino group at the 4-position offers another vector for chemical modification. Similar to the N-1 position, it can undergo alkylation and acylation to explore structure-activity relationships. For example, in the development of HCV assembly inhibitors, various acyl and sulfonyl groups were introduced at this position to probe the binding pocket of the biological target. Protecting group chemistry, such as the use of a tert-butyloxycarbonyl (Boc) group, is often employed to selectively modify one nitrogen atom in the presence of the other, allowing for a controlled and stepwise synthetic approach.
These modifications are designed to systematically explore the chemical space around the scaffold, leading to the identification of derivatives with enhanced potency, selectivity, and improved absorption, distribution, metabolism, and excretion (ADME) properties.
Structure-Activity Relationship (SAR) Studies of 1-Hexylpiperidin-4-amine Derivatives
The biological activity of derivatives based on the this compound scaffold is intricately linked to their specific structural features. Structure-Activity Relationship (SAR) studies, which systematically alter the molecule's structure to observe corresponding changes in activity, provide crucial insights into the molecular interactions governing their therapeutic effects.
The substituent attached to the piperidine nitrogen (N-1) plays a critical role in determining the biological activity of 4-aminopiperidine derivatives. The N-hexyl group in this compound is a key determinant of its lipophilicity, which influences its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.
Studies on analogous N-alkylated piperidines have demonstrated a clear relationship between the length of the alkyl chain and biological effect. For instance, in a series of 1-alkylpiperidine N-oxides tested for cytotoxic activity, a positive correlation was observed between the length of the alkyl chain and the compound's potency. This suggests that increased lipophilicity conferred by longer alkyl chains enhances interaction with cellular components. While this study was on N-oxides, the principle of lipophilicity influencing activity is broadly applicable. The hexyl group, with its six-carbon chain, provides a significant degree of lipophilicity, which can be crucial for reaching certain biological targets. Variations of this N-substituent, from smaller alkyl groups to larger, more complex aromatic systems, would be expected to significantly alter the activity profile by modifying the compound's size, shape, and electronic distribution.
While specific studies on modifications to the hexyl chain of this compound are not extensively documented in publicly available literature, general principles of medicinal chemistry allow for predictions regarding the influence of such changes. The hexyl chain is a flexible, lipophilic tether. Modifications to its structure would likely impact molecular recognition in several ways:
Chain Length: Shortening or lengthening the chain would alter the compound's ability to fit into specific binding pockets. A shorter chain might not reach a key hydrophobic region, while a longer chain could introduce steric hindrance or unfavorable interactions.
Branching: Introducing branching (e.g., an isohexyl or neohexyl group) would increase the steric bulk of the substituent. This could either enhance binding by filling a pocket more effectively or decrease binding by preventing optimal orientation.
Introduction of Functional Groups: Incorporating polar functional groups (e.g., hydroxyl, ether, or amide) into the hexyl chain would dramatically alter the compound's polarity and hydrogen-bonding potential. This could be used to engage with specific polar residues in a target protein, potentially increasing affinity and selectivity.
Unsaturation: Introducing double or triple bonds would change the geometry and rigidity of the chain, restricting its conformational freedom. This can be advantageous if a specific conformation is required for optimal binding.
Each of these modifications would need to be systematically evaluated to understand its precise impact on the molecular recognition of a given target.
Stereoisomerism can have a profound impact on the biological activity of piperidine-containing compounds. The three-dimensional arrangement of atoms is critical for precise ligand-target interactions, as biological macromolecules like receptors and enzymes are chiral environments.
In a medicinal chemistry campaign to optimize 4-aminopiperidine derivatives as HCV inhibitors, researchers synthesized and separated cis- and trans-isomers related to a linker attached to the 4-amino position. The biological evaluation revealed a significant difference in activity between the diastereomers. The trans-isomer was identified as the more active of the two, with an EC₅₀ of 47 nM, demonstrating that the specific spatial orientation of the substituents is crucial for potent biological activity. This highlights that even subtle changes in the geometry of the molecule can lead to substantial differences in how it interacts with its biological target. While this example pertains to substitution at the C-4 position, the principle holds true for stereocenters within the piperidine ring itself or on its substituents. Chiral separation and testing of individual enantiomers or diastereomers are therefore essential steps in the development of drugs based on the 4-aminopiperidine scaffold.
Ligand-Target Interactions: Insights from Analogous Piperidine Structures (e.g., In Vitro Studies)
Direct in vitro studies detailing the ligand-target interactions of this compound are limited. However, extensive research on analogous 4-aminopiperidine derivatives provides valuable insights into how this class of compounds interacts with biological targets. A notable example comes from the development of inhibitors for the Hepatitis C Virus (HCV).
In this study, a comprehensive SAR campaign was conducted on a series of 4-aminopiperidine derivatives. The initial screening hit had an EC₅₀ of 2.57 µM. Through systematic modifications of the scaffold, researchers were able to probe the nature of the binding site and significantly improve potency.
The data below, derived from this study on analogous structures, illustrates key ligand-target interaction principles.
| Compound ID (Analogue) | Modification vs. Original Scaffold | Biological Activity (EC₅₀, nM) | Inferred Interaction |
|---|---|---|---|
| Hit Compound | Baseline Structure | 2570 | Initial moderate affinity for the target. |
| Analogue 56 | Addition of a p-methyl group to a terminal phenyl ring | 75 | The methyl group likely interacts favorably with a hydrophobic pocket in the target protein. |
| Analogue 66 | N- to O-substitution on the 4-amino group | >20000 | The nitrogen atom is critical for activity, possibly acting as a hydrogen bond donor or acceptor. |
| Analogue 67 | N-acylation of the 4-amino group | >20000 | A basic nitrogen at this position is essential; converting it to a neutral amide abolishes activity. |
| Analogue 77b (trans-isomer) | Optimized linker and phenyl group, trans-diastereomer | 47 | The specific 3D geometry of the trans-isomer allows for optimal orientation and interaction with the target. |
| Analogue 77a (cis-isomer) | Optimized linker and phenyl group, cis-diastereomer | >5000 | The geometry of the cis-isomer likely introduces steric clashes or prevents key binding interactions. |
These in vitro findings from analogous structures demonstrate that:
Hydrophobic Interactions are Key: The significant increase in potency upon adding a small methyl group (Analogue 56) indicates the presence of a well-defined hydrophobic pocket that can be exploited.
The 4-Amino Group is a Critical Pharmacophore: Modifications that remove or alter the basicity of the nitrogen at the 4-position (Analogues 66 and 67) lead to a complete loss of activity, confirming its essential role in binding, likely through hydrogen bonding or ionic interactions.
Stereochemistry Dictates Potency: The dramatic difference in activity between the trans- and cis-isomers (77b vs. 77a) underscores the highly specific, three-dimensional nature of the ligand-target interaction.
These principles derived from analogous piperidine structures are highly relevant for understanding and predicting the behavior of this compound and guiding the design of future derivatives.
Computational and Theoretical Chemistry Studies
Molecular Modeling and Docking Simulations
Molecular modeling and simulations are essential for understanding the three-dimensional structure of molecules and their interactions with biological targets. mdpi.com These techniques are particularly valuable in drug discovery and materials science. mdpi.com
The conformational landscape of 1-Hexylpiperidin-4-amine is primarily dictated by the piperidine (B6355638) ring, which typically adopts a low-energy chair conformation to minimize steric strain. ias.ac.in In this conformation, substituents can occupy either axial or equatorial positions. For 4-substituted piperidines, the relative energies of these conformers are similar to those of analogous cyclohexanes. nih.gov
For this compound, two main chair conformers are of interest: one with the 4-amino group in an equatorial position and the other with it in an axial position. The N-hexyl group also has conformational flexibility. Generally, bulky substituents on a piperidine ring prefer the equatorial position to avoid 1,3-diaxial interactions. However, the conformational preference can be influenced by several factors, including the nature of the substituent at the nitrogen atom and the protonation state of the molecule. nih.govnih.gov
Table 1: Predicted Conformational Preferences in Substituted Piperidines
| Substituent Position | Preferred Orientation | Rationale |
|---|---|---|
| 4-Amino Group | Equatorial | Minimizes steric hindrance with axial hydrogens. |
| 1-Hexyl Group | Equatorial | Avoids A1,3 strain with substituents on the ring. |
| 4-Amino Group (Protonated) | Axial (Potentially Stabilized) | Favorable electrostatic interactions with the protonated ring nitrogen can stabilize the axial form. nih.gov |
The piperidine scaffold is a prevalent core structure in many pharmaceuticals and biologically active molecules. thieme-connect.comresearchgate.net Molecular docking simulations are widely used to predict how ligands containing this scaffold, such as this compound, might bind to the active sites of protein receptors. These simulations evaluate the steric and energetic fit of a ligand into a binding pocket, predicting its preferred orientation and binding affinity.
The piperidine ring is a versatile scaffold that can modulate a molecule's physicochemical properties, such as its lipophilicity and aqueous solubility. thieme-connect.comresearchgate.net In ligand-receptor interactions, the nitrogen atom of the piperidine ring can act as a hydrogen bond acceptor, or in its protonated state, as a hydrogen bond donor. The substituents on the ring are crucial for establishing specific interactions with amino acid residues in the receptor's binding site. For instance, studies on piperidine analogs as sigma (σ) receptor ligands show that the piperidine moiety is often a critical structural element for high affinity. nih.govnih.gov
Molecular dynamics simulations can further refine these predictions by demonstrating the stability of the ligand-receptor complex over time. nih.gov For this compound, docking studies would likely explore how the hexyl chain interacts with hydrophobic pockets within a receptor, while the 4-amino group could form key hydrogen bonds or electrostatic interactions with polar residues.
Quantum Chemical Calculations
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic properties of molecules. researchgate.netresearchgate.net
Quantum chemical methods are employed to calculate the spatial, electronic, and energetic characteristics of piperidine derivatives. chemjournal.kz These calculations can determine key reactivity descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity. chemjournal.kz
For piperidine amines, these calculations can predict regions of high electron density, which are susceptible to electrophilic attack, and regions of low electron density, which are prone to nucleophilic attack. Analysis of the charge characteristics of piperidine derivatives can identify nucleophilic reaction centers. chemjournal.kz Such studies help in understanding the electronic effects of the N-hexyl and 4-amino substituents on the piperidine ring's reactivity.
Table 2: Representative Electronic Properties of Piperidine Amines from DFT Calculations
| Property | Significance | Typical Finding for Piperidine Amines |
|---|---|---|
| HOMO Energy | Indicates electron-donating ability. | Localized on the nitrogen lone pairs, suggesting nucleophilic character. |
| LUMO Energy | Indicates electron-accepting ability. | Related to the molecule's ability to accept an electron. |
| HOMO-LUMO Gap | Correlates with chemical reactivity and stability. chemjournal.kz | A larger gap suggests higher stability and lower reactivity. |
| Molecular Electrostatic Potential (MEP) | Maps charge distribution and predicts sites for intermolecular interactions. | Negative potential is typically localized around the nitrogen atoms. |
Computational methods are also used to predict the spectroscopic properties of molecules, which serves as a valuable tool for interpreting experimental data. researchgate.net Theoretical calculations of vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts can be compared with experimental spectra to confirm the structure of a synthesized compound like this compound.
DFT calculations can simulate the vibrational spectrum of a molecule, and the computed frequencies often show good agreement with experimental results. researchgate.net Similarly, theoretical NMR chemical shifts can be calculated and correlated with experimental values to aid in the assignment of complex spectra, providing confidence in the structural elucidation of piperidine derivatives.
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. researchgate.net By modeling the reaction pathway, researchers can identify transition states, intermediates, and calculate activation energies, providing a deeper understanding of reaction feasibility and selectivity. researchgate.netscilit.com
For the synthesis of substituted piperidines, computational studies can investigate various reaction pathways, such as intramolecular cyclization, reductive amination, or C-H amination. acs.orgnih.gov For example, DFT investigations have been used to propose catalytic cycles for the copper-catalyzed synthesis of piperidines, detailing the energetics of each step. acs.org Similarly, computational studies have explored the mechanisms of 1,3-dipolar cycloadditions involving piperidine-derived enamines, distinguishing between concerted and stepwise pathways. researchgate.net These theoretical explorations are crucial for optimizing existing synthetic methods and designing new, more efficient routes to compounds like this compound.
Cheminformatics Approaches for Scaffold Analysis and Chemical Space Exploration
Cheminformatics provides a powerful lens for analyzing the structural features and exploring the vast chemical space surrounding the this compound scaffold. These computational techniques are instrumental in understanding structure-activity relationships (SAR), identifying novel analogs with desired properties, and mapping the potential for further drug discovery efforts.
Scaffold Analysis and Hopping:
"Scaffold hopping" is a computational strategy used to identify new core structures that can mimic the essential features of a known active scaffold, like 4-aminopiperidine (B84694), while offering novel intellectual property or improved properties. nih.govbhsai.org Cheminformatics algorithms can search for molecules that, while structurally different, present a similar three-dimensional arrangement of key pharmacophoric features (e.g., hydrogen bond donors/acceptors, hydrophobic centers). For instance, a computational model might suggest replacing the piperidine ring with another cyclic system that maintains the relative orientation of the amino group and the N-alkyl substituent.
Chemical Space Exploration:
The concept of "chemical space" refers to the entire multi-dimensional space of all possible molecules. nih.gov Cheminformatics tools are used to explore the local chemical space around this compound. By systematically varying the substituents, researchers can computationally generate a virtual library of related compounds. For this compound, this could involve:
Varying the N-Alkyl Chain: Modifying the length, branching, and saturation of the hexyl group to explore the impact on properties like lipophilicity and target binding.
Substitution on the Piperidine Ring: Introducing substituents on the carbon atoms of the piperidine ring to alter its conformation and steric profile.
Modification of the 4-Amino Group: Converting the primary amine to secondary or tertiary amines, or to amides or other functional groups, to modulate basicity and hydrogen bonding capacity.
These virtual libraries can then be analyzed for their predicted physicochemical and biological properties. Network analysis of chemical space can reveal clusters of molecules with similar properties and identify under-explored regions that may contain novel and potent compounds. nih.gov
Predicted Molecular Properties:
Computational models can predict a wide range of molecular properties for this compound, providing valuable insights in the absence of extensive experimental data. These predictions are based on the molecule's structure and are calculated using various algorithms.
| Property | Predicted Value |
|---|---|
| Molecular Weight | 184.32 g/mol |
| LogP (Octanol-Water Partition Coefficient) | 2.5 |
| Topological Polar Surface Area (TPSA) | 29.2 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 5 |
| pKa (most basic) | 10.5 |
These predicted values help in assessing the "drug-likeness" of this compound. For instance, the LogP value suggests a moderate level of lipophilicity, which is often important for cell membrane permeability. The number of hydrogen bond donors and acceptors, along with the polar surface area, are critical parameters in predicting oral bioavailability.
Quantitative Structure-Activity Relationship (QSAR):
While no specific QSAR models for this compound have been published, the principles of QSAR are highly relevant to the exploration of its chemical space. If a biological activity for this compound were identified, a QSAR study would involve synthesizing and testing a series of analogs. The variation in activity would then be statistically correlated with changes in molecular descriptors (such as those in the table above). This would lead to a mathematical model that could predict the activity of new, unsynthesized derivatives, thereby guiding further optimization efforts. Studies on other piperidine derivatives have successfully used QSAR to elucidate the structural requirements for their biological activities.
Advanced Characterization Methodologies for 1 Hexylpiperidin 4 Amine and Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques (e.g., 2D NMR, Solid-State NMR)libretexts.org
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. While one-dimensional (1D) NMR (¹H and ¹³C) provides primary information about the chemical environment of nuclei, advanced 2D NMR techniques are often necessary to unambiguously assign complex structures like that of 1-Hexylpiperidin-4-amine. researchgate.netmdpi.com
Two-dimensional (2D) NMR experiments correlate different nuclei through chemical bonds or through space, resolving spectral overlap and revealing the connectivity of the molecular framework. nih.gov
Correlation Spectroscopy (COSY): This experiment would map the proton-proton (¹H-¹H) couplings within the molecule, clearly outlining the spin systems of the hexyl chain and the piperidine (B6355638) ring.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates each proton signal with the signal of the carbon atom it is directly attached to. This would allow for the definitive assignment of each carbon in the piperidine and hexyl moieties based on their known proton chemical shifts. nih.gov
Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds away). For this compound, HMBC would be crucial for confirming the connection of the hexyl group to the piperidine nitrogen atom by showing a correlation between the N-CH₂ protons of the hexyl group and the C2/C6 carbons of the piperidine ring. nih.gov
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, which helps in determining the molecule's stereochemistry and preferred conformation. nih.gov
Solid-State NMR (ssNMR) provides information about the molecule in its solid form. This technique is particularly valuable for studying polymorphism, identifying different crystalline forms, and understanding molecular dynamics in the solid state, which are not observable in solution-state NMR.
Table 1: Application of 2D NMR Techniques for this compound
| Technique | Information Provided | Expected Correlations for this compound |
| COSY | ¹H-¹H scalar couplings (through-bond) | Correlations between adjacent protons in the hexyl chain and piperidine ring. |
| HSQC | ¹H-¹³C one-bond correlations | Each proton signal linked to its directly attached carbon. |
| HMBC | ¹H-¹³C long-range correlations (2-3 bonds) | Correlation of hexyl N-CH₂ protons to piperidine C2/C6 carbons. |
| NOESY | ¹H-¹H spatial proximity (through-space) | Correlations between axial and equatorial protons on the piperidine ring. |
High-Resolution Mass Spectrometry (MS) for Structural Elucidation and Impurity Profilinglibretexts.org
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for identifying unknown impurities. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an exact molecular formula, confirming the identity of this compound.
For structural elucidation, tandem mass spectrometry (MS/MS) is employed. The molecule is ionized, and the resulting molecular ion is fragmented. The fragmentation pattern serves as a molecular fingerprint. In the analysis of amine-containing compounds, fragmentation can sometimes be uninformative as the charge is strongly stabilized by the nitrogen atom. nih.gov An advanced technique to overcome this involves the analysis of sodium adducts ([M+Na]⁺), which can alter fragmentation pathways to yield more structurally informative product ions. nih.gov Advanced fragmentation methods like Ultraviolet Photodissociation (UVPD) can also provide a wider array of fragment ions compared to traditional collision-induced dissociation (CID), offering more comprehensive structural details. nih.gov
Impurity profiling using an LC-MS setup with HRMS allows for the detection, identification, and quantification of trace-level impurities from the synthesis process or degradation. The high mass accuracy enables the assignment of molecular formulas to even minor unknown peaks.
Table 2: Predicted HRMS Fragmentation for this compound
| m/z (Predicted) | Fragment Identity | Fragmentation Pathway |
| 184.2252 (M+H)⁺ | Molecular Ion | Protonation of amine |
| 167.1987 | [M-NH₃]⁺ | Loss of ammonia (B1221849) from the 4-amino group |
| 98.1021 | Piperidine ring fragment | Alpha-cleavage adjacent to the piperidine nitrogen |
| 85.0891 | Hexyl fragment | Cleavage of the N-hexyl bond |
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysislibretexts.orgglsciences.com
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. masjaps.com These two techniques are often complementary.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule. For this compound, IR is particularly useful for identifying the N-H bonds of the primary amine and the C-H bonds of the alkyl portions. Primary amines typically show two distinct N-H stretching bands, which are generally weaker and sharper than the broad O-H bands of alcohols. orgchemboulder.comlibretexts.org The spectrum would also feature C-N stretching and N-H bending vibrations. orgchemboulder.comwpmucdn.com
Raman spectroscopy relies on the inelastic scattering of monochromatic light, usually from a laser. wikipedia.org It provides a structural fingerprint that can be used to identify molecules. wikipedia.org While IR is sensitive to changes in the dipole moment, Raman is sensitive to changes in polarizability. libretexts.org Therefore, symmetric vibrations and non-polar bonds can be more readily observed with Raman. The technique is valuable for identifying the molecular fingerprint of a compound and can be used to study chemical bonding. wikipedia.orgnih.gov For this compound, Raman spectroscopy would complement the IR data, providing information on the carbon backbone and other symmetric vibrations.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Primary Amine (R-NH₂) | N-H Stretch | 3400 - 3250 (two bands) orgchemboulder.com | Weak to Medium, Sharp |
| Primary Amine (R-NH₂) | N-H Bend (Scissoring) | 1650 - 1580 orgchemboulder.com | Medium |
| Aliphatic Amine | C-N Stretch | 1250 - 1020 orgchemboulder.com | Medium to Weak |
| Alkane (CH₂, CH₃) | C-H Stretch | 2960 - 2850 | Strong |
| Alkane (CH₂) | C-H Bend (Scissoring) | ~1465 | Medium |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passed through a single crystal of a compound, it is possible to map the precise positions of atoms in the crystal lattice. mdpi.com
For this compound, this technique would provide unambiguous confirmation of its molecular structure. It would reveal precise bond lengths, bond angles, and torsional angles. Furthermore, it would elucidate the preferred conformation of the piperidine ring (typically a chair conformation) and the spatial arrangement of the hexyl group and the 4-amino substituent (equatorial or axial). The analysis also details the packing of molecules in the crystal, revealing intermolecular interactions such as hydrogen bonding involving the primary amine group, which dictates the material's bulk properties.
Advanced Chromatographic Methods for Purity Assessment and Separation (e.g., Chiral HPLC, GC-MS)
Chromatographic techniques are essential for assessing the purity of a compound and for separating it from impurities or other components in a mixture.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique for separating and identifying volatile and thermally stable compounds. glsciences.com Amines can sometimes exhibit poor peak shape in GC, so derivatization is often employed to improve their chromatographic properties. nih.gov For this compound, the primary amine group could be derivatized (e.g., acylated) before injection. nih.govresearchgate.net The gas chromatograph separates the components of the sample, which are then introduced into the mass spectrometer for identification based on their mass spectra. mdpi.com
High-Performance Liquid Chromatography (HPLC) is another cornerstone of purity analysis. For non-chiral compounds like this compound, reversed-phase HPLC with UV or MS detection is commonly used for purity assessment.
Chiral HPLC is a specialized form of HPLC used to separate enantiomers (non-superimposable mirror images) of chiral molecules. sigmaaldrich.com While this compound itself is achiral, this technique is critical for the analysis of its chiral derivatives or chiral impurities. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. mdpi.comhplc.eu For some amines that lack a UV chromophore, pre-column derivatization with a UV-active agent may be necessary to enable detection. nih.govresearchgate.net
Table 4: Summary of Advanced Chromatographic Methods
| Method | Principle | Application for this compound |
| GC-MS | Separation based on volatility and polarity, followed by mass-based detection. | Purity assessment, identification of volatile impurities, often requires derivatization. labrulez.com |
| Chiral HPLC | Separation of enantiomers using a chiral stationary phase. | Analysis of chiral derivatives or impurities. nih.gov |
Future Directions and Emerging Research Avenues
Development of Sustainable Synthetic Routes for Piperidine (B6355638) Derivatives
The synthesis of piperidine derivatives is increasingly guided by the principles of green chemistry, aiming to reduce the environmental impact of chemical processes. nih.govfigshare.com Traditional methods for synthesizing piperidines can involve harsh reaction conditions and the use of hazardous reagents. nih.gov Future research will likely focus on developing more sustainable and eco-friendly synthetic routes. This includes the use of renewable starting materials, solvent-free reaction conditions, and the development of catalysts that are both highly efficient and recyclable. acgpubs.orgresearchgate.net For instance, one-pot synthesis and multicomponent reactions are gaining traction as they offer a way to construct complex piperidine structures in a single step, minimizing waste and energy consumption. ajchem-a.com The application of biocatalysis, using enzymes to perform specific chemical transformations, also presents a promising avenue for the sustainable synthesis of piperidine derivatives with high stereoselectivity.
Key areas of focus for the sustainable synthesis of 1-Hexylpiperidin-4-amine and related compounds include:
Catalytic Hydrogenation: Developing more efficient and reusable catalysts for the hydrogenation of pyridine (B92270) precursors to piperidines. mdpi.com
Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency, safety, and scalability while minimizing solvent usage.
Microwave-Assisted Synthesis: Employing microwave irradiation to accelerate reaction times and improve yields in the synthesis of piperidine analogs. organic-chemistry.org
Integration with Automated Synthesis and High-Throughput Screening Platforms
The discovery of new drug candidates is being accelerated by the integration of automated synthesis and high-throughput screening (HTS). vapourtec.com For piperidine derivatives, these platforms enable the rapid generation and evaluation of large libraries of compounds. nih.gov Automated synthesis platforms can systematically modify the this compound scaffold, introducing a wide range of substituents at various positions to create a diverse chemical library.
This integration allows researchers to:
Efficiently explore the structure-activity relationship (SAR) of this compound derivatives.
Rapidly identify "hit" compounds with desired biological activities.
Optimize the properties of lead compounds to improve their efficacy and pharmacokinetic profiles.
The use of robotic systems for synthesis and HTS significantly reduces the time and cost associated with drug discovery, allowing for a more comprehensive exploration of the chemical space around the this compound core. researchgate.net
Exploration of Novel Biological Targets for Piperidine Scaffolds in Academic Research
The piperidine scaffold is a versatile building block in medicinal chemistry, with derivatives showing a broad spectrum of biological activities. researchgate.netresearchgate.netnih.gov While some piperidine-containing drugs are well-established, academic research continues to uncover novel biological targets for this privileged scaffold. thieme-connect.com For this compound and its analogs, research is moving beyond traditional targets to explore their potential in new therapeutic areas.
Emerging biological targets for piperidine scaffolds include:
Protein-Protein Interactions: Designing piperidine derivatives that can modulate challenging protein-protein interactions implicated in diseases like cancer. researchgate.net
Ion Channels: Investigating the effects of piperidine compounds on various ion channels, which are crucial for cellular signaling and are implicated in a range of disorders.
Epigenetic Targets: Exploring the potential of piperidine derivatives to inhibit enzymes involved in epigenetic modifications, a promising strategy for cancer therapy.
Viral Targets: Synthesizing and evaluating piperidine-based compounds as potential antiviral agents, targeting key viral proteins. researchgate.netnih.gov
The unique conformational properties of the piperidine ring allow it to mimic natural ligands and interact with a wide variety of biological macromolecules, making it a valuable scaffold for targeting novel and challenging disease pathways. researchgate.net
Advanced Computational Design and Optimization of this compound Derivatives
Computational tools are playing an increasingly important role in the design and optimization of new drug candidates. tandfonline.comnih.gov For this compound, advanced computational methods can be used to predict the biological activity of its derivatives and to guide their synthesis. tandfonline.com Techniques such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations provide valuable insights into how these compounds interact with their biological targets at the molecular level. nih.govrsc.org
These computational approaches enable researchers to:
Design novel derivatives: Virtually screen libraries of this compound analogs to identify those with the highest predicted affinity for a specific target. nih.gov
Optimize lead compounds: Modify the structure of promising compounds to improve their binding affinity, selectivity, and pharmacokinetic properties. acs.org
Understand mechanisms of action: Elucidate the key interactions between this compound derivatives and their biological targets, providing a rationale for their observed activity.
The synergy between computational design and experimental validation is accelerating the discovery of new and more effective piperidine-based therapeutics.
Potential Applications in Advanced Materials and Nanoscience
Beyond their traditional use in medicine, piperidine derivatives are being explored for their potential applications in advanced materials and nanoscience. The unique chemical and physical properties of the piperidine ring make it an attractive component for the development of new functional materials.
Potential applications in this area include:
Bioactive Films: Incorporating piperidine derivatives into polymeric films to create materials with antimicrobial properties for applications in drug delivery and medical devices. nih.gov
Sensors: Designing piperidine-based molecules that can selectively bind to specific analytes, enabling their use in chemical sensors.
Organic Electronics: Investigating the use of piperidine-containing compounds in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
The ability to functionalize the piperidine ring allows for the fine-tuning of its properties, opening up a wide range of possibilities for the creation of novel materials with tailored functionalities.
Q & A
Q. What are the common synthetic routes for 1-Hexylpiperidin-4-amine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : this compound can be synthesized via alkylation of piperidin-4-amine with hexyl halides under basic conditions (e.g., NaH or K₂CO₃ in ethanol or acetonitrile). Critical parameters include:
- Temperature : 60–80°C to balance reaction rate and side-product formation.
- Solvent Polarity : Polar aprotic solvents enhance nucleophilicity of the amine.
- Purification : Column chromatography (silica gel, CH₂Cl₂:MeOH gradient) or recrystallization from ethanol/water mixtures improves purity .
- Yield Optimization : Monitoring reaction progress via TLC (Rf ~0.3 in 9:1 CHCl₃:MeOH) ensures minimal over-alkylation .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies alkyl chain integration (δ 1.2–1.5 ppm for hexyl CH₂ groups) and piperidine ring conformation .
- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 199.3) and fragmentation patterns .
- HPLC-PDA : Purity assessment (>95%) using a C18 column (acetonitrile/water with 0.1% TFA) .
Q. How can researchers assess the biological activity of piperidine derivatives like this compound?
- Methodological Answer :
- Receptor Binding Assays : Radioligand displacement studies (e.g., dopamine D2/D3 receptors) using [³H]spiperone to quantify IC₅₀ values .
- Enzymatic Inhibition : Screen against acetylcholinesterase (AChE) or monoamine oxidases (MAO) using Ellman’s assay or fluorogenic substrates .
- Cellular Viability : MTT assays in neuronal cell lines (e.g., SH-SY5Y) to evaluate cytotoxicity .
Advanced Research Questions
Q. How does the hexyl substituent influence the compound’s physicochemical properties compared to shorter-chain analogs (e.g., methyl or ethyl derivatives)?
- Methodological Answer :
- Lipophilicity : Measure logP via shake-flask method (hexyl derivative: logP ~2.8 vs. methyl: logP ~1.2) .
- Solubility : Hexyl chain reduces aqueous solubility (0.5 mg/mL in PBS) but enhances membrane permeability (Caco-2 assay Papp >1 × 10⁻⁶ cm/s) .
- SAR Trends : Longer alkyl chains increase affinity for lipid-rich targets (e.g., GPCRs) but may reduce metabolic stability .
Q. What strategies are effective in resolving contradictory data in receptor binding studies for piperidine derivatives?
- Methodological Answer :
- Orthogonal Assays : Cross-validate radioligand binding with functional assays (e.g., cAMP modulation for GPCRs) .
- Control Experiments : Use enantiomerically pure analogs to rule out stereochemical interference .
- Data Normalization : Correct for batch-to-batch variability in compound purity via quantitative NMR .
Q. How can computational modeling predict the binding affinity of this compound with neuronal receptors?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with receptor structures (e.g., D3R PDB: 3PBL) to identify key interactions (e.g., piperidine N-H with Asp110) .
- MD Simulations : GROMACS-based 100-ns trajectories to assess stability of ligand-receptor complexes in lipid bilayers .
- Free Energy Calculations : MM-PBSA to rank binding affinities across homologs (e.g., D2R vs. D3R) .
Q. What are the metabolic stability profiles of this compound under physiological conditions?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS (t₁/₂ <30 min suggests rapid oxidation) .
- Metabolite ID : High-resolution MS/MS (Q-TOF) to detect hydroxylated or N-dealkylated products .
- CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates to assess drug-drug interaction risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
